molecular formula C4H7NS2 B1272399 1,3-Thiazinane-2-thione CAS No. 5554-48-3

1,3-Thiazinane-2-thione

Cat. No. B1272399
CAS RN: 5554-48-3
M. Wt: 133.2 g/mol
InChI Key: DDDWOMIVMIHAEN-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2-thione is a chemical compound that belongs to the class of thiazinanes, which are heterocyclic compounds containing a six-membered ring with one nitrogen and one sulfur atom. The 2-thione indicates the presence of a sulfur-containing thione group in the second position of the ring. This class of compounds has been explored for various applications, including their use in pesticides, radical chemistry, and as intermediates in the synthesis of thioureas and amidines .

Synthesis Analysis

The synthesis of 1,3-thiazinane-2-thione derivatives has been achieved through different methods. One approach involves the use of ambiphilic molecules derived from Baylis–Hillman acetates, which react with carbon disulfide to form cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives . Another method reported is the solvent-free one-pot synthesis from primary amines and carbon disulfide in the presence of α,β-unsaturated aldehydes, leading to 4-hydroxy-1,3-thiazinane-2-thione derivatives . Additionally, a liquid-phase synthesis on polyethylene glycol (PEG) support has been described for the preparation of 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives .

Molecular Structure Analysis

The molecular structure of 1,3-thiazinane-2-thione derivatives can vary depending on the substituents attached to the thiazinane ring. For instance, the 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives synthesized on PEG support have been characterized by standard spectroscopic techniques . In another study, the structure of 3-benzyl-5-butyl-1,3,5-thiadiazinane-2-thione was determined by X-ray crystallography, revealing an envelope conformation of the thiadiazinane ring and specific bond lengths for the S=C and S–C bonds .

Chemical Reactions Analysis

1,3-Thiazinane-2-thione and its derivatives participate in various chemical reactions. The multicomponent reaction (MCR) of in situ-generated 1-azadienes with carbon disulfide has been used to synthesize non-fused 3,6-dihydro-2H-1,3-thiazine-2-thiones . Additionally, the reaction of 1,3-thiazolidinedione with malononitrile and aromatic aldehydes in the presence of organic amines can yield dihydrothiophene derivatives or spirocyclic compounds through domino reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazinane-2-thione derivatives are influenced by their molecular structure. The presence of the thione group and other substituents can affect their reactivity, solubility, and stability. For example, the intramolecular C–H∙∙∙S hydrogen bond and C–H∙∙∙π interaction in 3-benzyl-5-butyl-1,3,5-thiadiazinane-2-thione contribute to the stabilization of the molecule . The synthesis of these compounds often involves reactions under mild conditions, which can be advantageous for maintaining the integrity of sensitive functional groups .

Scientific Research Applications

Synthesis Methods

  • Stereoselective Synthesis : 1,3-Thiazinane-2-thione derivatives can be synthesized stereoselectively. A study demonstrated the solvent-free one-pot synthesis of 4-hydroxy-1,3-thiazinane-2-thione derivatives using primary amines, carbon disulfide, and α,β-unsaturated aldehydes. This method allows easy conversion to related dehydrated or acetylated products (Nasiri, Zolali, & Kadkhoda, 2016).
  • Baylis–Hillman Acetates Utilization : The Baylis–Hillman acetates, a source of ambiphilic molecules, have been used for the stereoselective synthesis of cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives (Basavaiah, Pal, Veeraraghavaiah, & Bharadwaj, 2015).

Structural and Molecular Studies

  • Spectral and X-ray Diffraction Studies : The molecular structure of 1,3-Thiazinane-2-thione derivatives has been extensively studied through spectral, DFT, and X-ray diffraction methods. These studies provide insights into the regioselective synthesis and structural assignments of various derivatives (Gautam, Gautam, & Chaudhary, 2017).
  • Crystal Structure Analysis : Detailed crystal structure analysis of compounds like 3-(1-Phenylethyl)-1,3-thiazinane-2-thione has been conducted to understand their molecular conformations and intermolecular interactions (Yan & Liang, 2009).

Novel Synthetic Approaches and Applications

  • Gold-Catalyzed Formation : A novel gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane has been developed, representing a significant advance in the synthesis of potentially biologically relevant molecules. This method provides a broad scope of 1,3-thiazine derivatives with excellent yields and demonstrates interesting tautomerism isolation (Canudo-Barreras, Salvador, Herrera, & Gimeno, 2022).
  • Liquid Phase Organic Synthesis : Efficient liquid-phase synthesis of 1,3,5-thiadiazinane-2-thione derivatives has been achieved using polyethylene glycol (PEG) support, demonstrating a practical approach with good yields and high purity (Rodríguez, Coro, Suárez, Martínez‐Álvarez, Martín, & Albericio, 2012).

Safety And Hazards

The safety information for 1,3-Thiazinane-2-thione indicates that it is a hazardous compound. The GHS pictograms GHS06 and GHS07 are associated with this compound, and the signal word is "Danger" . The hazard statements include H301, H312, and H332 .

Future Directions

The future research directions for 1,3-Thiazinane-2-thione could involve exploring its potential as a novel drug candidate . Additionally, its use as a synthetic tool for accessing complex heterocyclic frameworks could be further investigated .

properties

IUPAC Name

1,3-thiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWOMIVMIHAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376939
Record name 1,3-Thiazinane-2-thione
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Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazinane-2-thione

CAS RN

5554-48-3
Record name 1,3-Thiazinane-2-thione
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Record name 2H-1, tetrahydro-
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Record name 2H-1, tetrahydro-
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Record name 1,3-Thiazinane-2-thione
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Record name 1,3-thiazinane-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SCD Kennington, O Galeote… - … Syntheses, 2021, vol …, 2021 - diposit.ub.edu
1. Procedure (Note 1) A. 3-Ammoniopropylsulfate (1). An oven-dried single-necked 100 mL round-bottomed flask (14/23 joint), equipped with a 2.5-cm Teflon-coated magnetic stirbar, is …
Number of citations: 3 diposit.ub.edu
D Basavaiah, S Pal, G Veeraraghavaiah… - Tetrahedron, 2015 - Elsevier
Ambiphilic molecules (allylamines 1), easily accessible from the Baylis–Hillman acetates, have been effectively utilized for stereoselective synthesis of cis-5,6-disubstituted-1,3-…
Number of citations: 19 www.sciencedirect.com
AA Hassan, S Bräse, AA Aly, HN Tawfeek - Molecules, 2020 - mdpi.com
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment such as, 1,1-…
Number of citations: 6 www.mdpi.com
C Escriche Molina - 2021 - diposit.ub.edu
Stereoselective construction of carbon-carbon bonds is the key step in the synthesis of natural products with biological activity. Therefore, the reactions involving metal enolates, …
Number of citations: 0 diposit.ub.edu
SCD Kennington, P Romea… - … , 2022, vol. 99, p. 1-14, 2022 - diposit.ub.edu
A. [(R)-DTBM-SEGPHOS]NiCl2 (1). An oven--dried single-necked 25 mL round-bottomed flask (14/23 joint), equipped with a 1.5-cm Teflon-coated magnetic stir bar, is charged with (R)-…
Number of citations: 1 diposit.ub.edu
F Nasiri, A Zolali, J Kadkhoda - Journal of Heterocyclic …, 2016 - Wiley Online Library
An efficient solvent‐free one‐pot stereoselective synthesis of 4‐hydroxy‐1,3‐thiazinane‐2‐thione derivatives from the reaction of primary amines and carbon disulfide in the presence of …
Number of citations: 10 onlinelibrary.wiley.com
YY Gong, P Zhang, MH Wang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
(IUCr) 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 1 scripts.iucr.org
FF Yan, CJ Liang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C12H13Cl2NS2, the thiazinane ring adopts a half-boat conformation. An intramolecular C—H⋯S hydrogen bond is observed. In the crystal structure, …
Number of citations: 1 scripts.iucr.org
SF Teloxa, M Mellado‐Hidalgo… - … A European Journal, 2022 - Wiley Online Library
A direct and asymmetric triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) mediated aldol reaction of N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione with aromatic aldehydes catalyzed by a …
AR Katritzky, S Singh, PP Mohapatra, N Clemens… - Arkivoc, 2005 - arkat-usa.org
Reactions of 1-(1-hydroxyalkyl) benzotriazoles 19a–d with thiazolidine-2-thione 13, 1, 3-thiazinane-2-thione 25, and alkyl N-alkyldithiocarbamates 29a–c give intermediate N-[1-(…
Number of citations: 16 www.arkat-usa.org

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